molecular formula C7H8ClNO B580383 3-Chloro-6-methoxy-2-methylpyridine CAS No. 1227593-97-6

3-Chloro-6-methoxy-2-methylpyridine

Cat. No.: B580383
CAS No.: 1227593-97-6
M. Wt: 157.597
InChI Key: IXJSMPUCJIZAHP-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxy-2-methylpyridine: is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 3-position, a methoxy group at the 6-position, and a methyl group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methoxy-2-methylpyridine typically involves the chlorination of 6-methoxy-2-methylpyridine. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selectivity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Chloro-6-methoxy-2-methylpyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of more complex molecules .

Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It can be used to investigate enzyme interactions and receptor binding .

Medicine: Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes, pigments, and other functional materials .

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxy-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups contribute to its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

    2-Chloro-6-methylpyridine: Similar structure but lacks the methoxy group.

    3-Methoxypyridine: Lacks the chlorine and methyl groups.

    6-Methoxy-2-methylpyridine: Lacks the chlorine group.

Uniqueness: 3-Chloro-6-methoxy-2-methylpyridine is unique due to the combination of chlorine, methoxy, and methyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-chloro-6-methoxy-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJSMPUCJIZAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80727480
Record name 3-Chloro-6-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227593-97-6
Record name 3-Chloro-6-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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